MRZ-99030 - 1123071-24-8

MRZ-99030

Catalog Number: EVT-275572
CAS Number: 1123071-24-8
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRZ-99030, also known as EG-030, is an Aβ aggregation modulator potentially for the treatment of glaucoma. MRZ-99030 is a dipeptide that modulates Aβ1-42 aggregation by triggering a non-amyloidogenic aggregation pathway, thereby reducing the amount of intermediate toxic soluble oligomeric Aβ species.
Overview

MRZ-99030 is a novel compound recognized for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as glaucoma and age-related macular degeneration. This compound acts primarily as a modulator of beta-amyloid aggregation, which is significant because beta-amyloid plaques are implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions. MRZ-99030 has demonstrated efficacy in protecting retinal ganglion cells and axons from beta-amyloid-induced toxicity, making it a subject of interest in scientific research focused on neuroprotection and therapeutic strategies against neurodegeneration .

Source and Classification

MRZ-99030 is classified as a small molecule with a specific focus on modulating beta-amyloid aggregation. It is categorized under chemical substances that exhibit neuroprotective activity. The compound's chemical structure can be identified by its CAS number, 1123071-24-8, and its molecular formula is C13H8OS, with a molecular weight of 212.27 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRZ-99030 involves several sophisticated techniques, primarily utilizing solid-phase peptide synthesis methods. The standard approach combines D-tryptophan and 2-amino-2-methylpropionic acid, although specific reaction conditions and proprietary methods are not widely disclosed . The synthesis process may include purification steps to ensure the compound's integrity and efficacy.

Additionally, advanced characterization techniques such as surface plasmon resonance, dynamic light scattering, atomic force microscopy, and various spectroscopic methods (including circular dichroism spectroscopy) are employed to analyze the synthesized compound thoroughly .

Molecular Structure Analysis

Structure and Data

The molecular structure of MRZ-99030 can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O. This notation reflects the compound's complex arrangement of carbon, sulfur, and oxygen atoms . The structural analysis reveals that MRZ-99030 contains a thiophene ring fused with an alkyne moiety, contributing to its unique properties as a beta-amyloid aggregation modulator.

Chemical Reactions Analysis

Reactions and Technical Details

MRZ-99030 primarily undergoes reactions related to its function as a beta-amyloid aggregation modulator. It promotes the formation of large, non-toxic amorphous aggregates from beta-amyloid monomers while preventing the formation of toxic soluble oligomeric species. This mechanism effectively reduces the harmful effects associated with amyloid fibril formation .

The compound does not inhibit initial protein-protein interactions between monomeric beta-amyloid species; instead, it redirects these interactions towards forming benign aggregates .

Mechanism of Action

Process and Data

The mechanism of action for MRZ-99030 involves promoting a non-amyloidogenic self-propagating pathway that prevents the assembly of amyloidogenic fibrillar structures. By favoring the aggregation into non-toxic forms, MRZ-99030 reduces the concentration of intermediate toxic soluble oligomeric beta-amyloid species that are detrimental to neuronal health . This modulation is crucial for mitigating synaptotoxic effects and improving cognitive performance in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MRZ-99030 exhibits several notable physical properties:

  • Molecular Weight: 212.27 g/mol
  • Molecular Formula: C13H8OS
  • Appearance: Typically exists as a solid at room temperature.

In terms of chemical properties, MRZ-99030's ability to modulate beta-amyloid aggregation positions it as a promising candidate for therapeutic applications in neurodegenerative diseases. Its stability in biological systems and interaction with amyloid species are critical parameters for its effectiveness .

Applications

Scientific Uses

MRZ-99030 has been extensively studied for its neuroprotective properties in various scientific contexts:

  • Neurodegenerative Disease Research: Investigated for its potential in treating conditions like Alzheimer's disease through modulation of beta-amyloid aggregation.
  • Glaucoma Studies: Demonstrated efficacy in protecting retinal ganglion cells from damage associated with elevated intraocular pressure .
  • Cell Culture Models: Used in vitro to assess its protective effects against beta-amyloid toxicity on neuronal cells .
Introduction to MRZ-99030

Molecular Structure and Chemical Classification of MRZ-99030

MRZ-99030 is a chiral dipeptide synthesized from D-tryptophan and 2-amino-2-methylpropionic acid (also known as α-aminoisobutyric acid or Aib). Its systematic IUPAC name is (R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid, reflecting the stereospecific configuration critical to its biological activity [3] [7].

Structural Characteristics:

  • Backbone: Features a non-proteinogenic Aib residue, enhancing metabolic stability and resistance to enzymatic degradation.
  • Aromatic moiety: The D-tryptophan side chain facilitates π-stacking interactions with Aβ peptides, essential for binding specificity [5].
  • Ionization: Carboxyl and amino groups enable zwitterionic formation at physiological pH, influencing blood-retinal barrier permeability [3].

Table 1: Chemical Identity of MRZ-99030

PropertyValue
CAS Registry Number1123071-24-8
Molecular FormulaC₁₅H₁₉N₃O₃
Exact Mass289.1426 Da
SMILES NotationCC(C)(NC(=O)C@HCC1=CNC2=C1C=CC=C2)C(O)=O
XLogP31.5 (indicating moderate lipophilicity)

Mechanistic Basis for Aβ Modulation:MRZ-99030 binds soluble Aβ monomers with high affinity (Kd = 28.4 nM), as determined by surface plasmon resonance [1] [5]. Unlike inhibitors that prevent Aβ aggregation entirely, it acts as a pathway modulator:

  • Stoichiometry: Requires a 10:1 to 20:1 molar excess over Aβ to initiate conformational diversion [1].
  • Oligomer Redirectio: Promotes "off-pathway" aggregation into large, non-β-sheet amorphous assemblies termed "blobs" [10].
  • Toxicity Mitigation: Blobs lack membrane-disrupting properties, reducing neuronal calcium influx and apoptosis [8] [10].

Historical Development and Patent Landscape

The compound emerged from collaborative research between Tel Aviv University and Merz Pharmaceuticals, with foundational work published in 2009 identifying D-Trp-Aib peptides as Aβ modulators [4] [5]. Key developmental milestones include:

  • 2011–2014: Preclinical validation in AD and glaucoma models demonstrating rescue of long-term potentiation (LTP) and retinal ganglion cell survival [1] [8].
  • 2015: Publication of dual Neuropharmacology papers elucidating its mechanism and efficacy [1] [8].
  • 2020: Evidence of "self-propagating" activity sustaining efficacy at 1,000-fold dilution, suggesting a prion-like beneficial seeding effect [10].
  • 2023–2025: Transition to Galimedix Therapeutics, initiating Phase 2 trials for geographic atrophy (NCT eDREAM study) [9].

Table 2: Patent and Development Status

AspectDetails
Original AssigneeMerz Pharmaceuticals GmbH
Current License HolderGalimedix Therapeutics (exclusive worldwide license from Tel Aviv University)
Key Patent TypesComposition-of-matter, uses in Aβ-related diseases, formulation patents
Development StatusPhase 2 for dry AMD/geographic atrophy; Preclinical for Alzheimer’s disease
Estimated Patent Expiration2035–2040 (accounting for extensions)

Strategic shifts, including Merz’s exit from neuroscience, enabled Galimedix to secure rights in 2023. The portfolio includes next-generation derivatives for oral administration targeting central nervous system pathologies [4] [6].

Therapeutic Targets: Alzheimer’s Disease, Glaucoma, and Age-Related Macular Degeneration

Alzheimer’s Disease

  • Pathogenic Role of Aβ: Soluble oligomers (not plaques) induce synaptic dysfunction by disrupting NMDA receptor signaling, elevating dendritic calcium, and impairing LTP—a cellular correlate of memory [5] [8].
  • MRZ-99030 Efficacy:
  • Reverses Aβ-induced LTP deficits in hippocampal slices at 100–500 nM concentrations (10:1 stoichiometry) [8].
  • Restores object recognition memory in Aβ-infused rats (50 mg/kg subcutaneous) [8].
  • Sustained effects post-dilution (500:1 Aβ:drug ratio) support "template-directed" neutralization of new Aβ species [10].

Glaucoma

  • Aβ Pathology: Retinal Aβ accumulation precedes retinal ganglion cell (RGC) apoptosis, with oligomers activating caspase-3 and complement pathways [1] [5].
  • Neuroprotection:
  • Topical 2% MRZ-99030 reduced RGC loss by >90% in Morrison’s ocular hypertension model [1] [3].
  • Achieves retinal concentrations >30× predicted therapeutic levels in primate studies [4].

Age-Related Macular Degeneration (AMD)

  • Dry AMD Pathogenesis: Drusen deposits contain Aβ, which activates complement cascades (e.g., C3, CFH) driving retinal pigment epithelium (RPE) atrophy [5] [9].
  • Therapeutic Outcomes:
  • Phase 1 safety established in 70 human subjects [4].
  • Phase 2 eDREAM trial: Active since December 2024, assessing GA progression via retinal imaging endpoints [9].
  • Preclinical data: Monthly topical cycles reduced Aβ and C3 deposits in CFH−/− mice, preserving RPE integrity [10].

Table 3: Clinical Development Pipeline

IndicationDevelopment PhaseKey Findings/Biological Endpoints
Geographic Atrophy (GA)Phase 2 (eDREAM)Lesion growth, retinal tissue preservation, LLVA metrics
Wet AMDPhase 2 (discontinued?)No recent updates (last activity 2023)
GlaucomaPhase 1 CompletedSignificant Aβ reduction in drug-treated eyes
Alzheimer’s DiseasePreclinicalLTP rescue, cognitive recovery in rodent models

Mechanistic Unification: Across all indications, MRZ-99030’s value proposition lies in its dual action:

  • Direct Sequestration: Immediate formation of inert Aβ blobs [10].
  • Sustained Autocatalytic Activity: "Beneficial prion" effect perpetuates Aβ neutralization beyond drug clearance [4] [10].

Diagram: Mechanism of Aβ Modulation by MRZ-99030

Aβ Monomers → Toxic Oligomers → Fibrils (Pathological Pathway)  ↓ MRZ-99030 binding  Amorphous Aggregates ("Blobs")  ↓ Self-propagation  Sustained Oligomer Neutralization  

Table 4: Key Compound Synonyms

SynonymUsage Context
MRZ-99030Primary research identifier
EG-030Early development code
GAL-101Current designation (Galimedix)
D-Tryptophyl-2-methylalanineChemical nomenclature

Properties

CAS Number

1123071-24-8

Product Name

MRZ-99030

IUPAC Name

2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1

InChI Key

SHAXSXUDZJSSCN-LLVKDONJSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Solubility

Soluble in DMSO

Synonyms

MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.